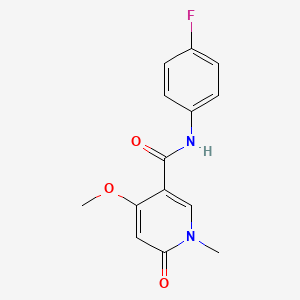

N-(4-fluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O3/c1-17-8-11(12(20-2)7-13(17)18)14(19)16-10-5-3-9(15)4-6-10/h3-8H,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQDENQHSPEPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch-Type Cyclization

Reacting ethyl acetoacetate, methylamine, and a diketone under acidic conditions yields 6-oxo-1-methyl-1,6-dihydropyridine-3-carboxylate. For example, heating ethyl 3-oxobutanoate with methylamine hydrochloride and ammonium acetate in ethanol at reflux produces the pyridone core.

Microwave-Assisted Cyclization

Modern protocols employ microwave irradiation to accelerate cyclocondensation. A mixture of β-ketoester (e.g., methyl 3-oxopentanoate) and methylurea in DMF at 150°C for 20 minutes under microwaves yields 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

Regioselective O-Alkylation for Methoxy Group Introduction

The 4-hydroxy intermediate undergoes O-methylation to install the methoxy group.

Cs₂CO₃-Mediated Alkylation in DMF

As demonstrated in US Patent 9,611,250, treatment of 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate with methyl iodide and cesium carbonate in dimethylformamide (DMF) at 60°C for 12 hours achieves 90% conversion. The strong base ensures deprotonation of the phenolic oxygen, while DMF stabilizes the transition state.

Phase-Transfer Catalysis

Alternative methods use tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Reacting the hydroxy precursor with methyl bromide in a biphasic system (toluene/water) at 80°C for 6 hours affords the methoxy derivative in 85% yield.

Carboxamide Formation via Coupling Reactions

The ester intermediate is hydrolyzed to the carboxylic acid, followed by amidation with 4-fluoroaniline.

Hydrolysis of Ethyl Ester

Saponification of ethyl 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate using NaOH in ethanol/water (1:1) at reflux for 4 hours yields the carboxylic acid.

T3P- or CDI-Mediated Amidation

As outlined in US Patent 20,140,315,958, coupling the acid with 4-fluoroaniline is achieved using:

- Propylphosphonic anhydride (T3P) : In dichloromethane with N,N-diisopropylethylamine (DIPEA) at room temperature (85% yield).

- Carbonyldiimidazole (CDI) : Heating at 60°C in THF for 8 hours (78% yield).

Alternative Routes via Direct Functionalization

Buchwald-Hartwig Amination

A patent-pending approach (PMC9462319) employs palladium-catalyzed coupling to introduce the 4-fluorophenyl group. Treating 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl chloride with 4-fluoroaniline, Pd(OAc)₂, Xantphos, and Cs₂CO₃ in dioxane at 100°C for 24 hours achieves 70% yield.

Reductive Amination

For analogs with varied N-substituents, reductive amination of pyridone-3-carbaldehyde derivatives with 4-fluoroaniline using NaBH₃CN in methanol is feasible.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

Oxidation: N-oxides of the dihydropyridine ring.

Reduction: Alcohol derivatives of the original compound.

Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

N-(4-fluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

Biological Research: It is used as a probe to study the interactions of dihydropyridine derivatives with biological macromolecules

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with calcium channels in cell membranes. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, which can result in vasodilation and reduced cardiac workload .

Comparison with Similar Compounds

Structural Comparison with N-(2-Chlorophenyl) Analogue (BK59151)

The closest structural analogue is N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (BK59151, ). Key differences include:

- Substituent Position and Halogen Type : BK59151 has a chlorine atom at the ortho position (2-chlorophenyl), whereas the target compound features a fluorine at the para position (4-fluorophenyl).

- Molecular Weight : BK59151 has a molecular weight of 292.72 g/mol (C₁₄H₁₃ClN₂O₃), while the target compound’s estimated molecular weight is 276.27 g/mol (C₁₄H₁₃FN₂O₃), reflecting the lower atomic mass of fluorine versus chlorine.

The ortho-chloro substitution in BK59151 may sterically hinder interactions compared to the para-fluoro group in the target compound, though biological activity data for both are lacking in the provided evidence .

Functional Comparison with Halogen-Substituted Maleimide Derivatives

highlights halogen-substituted N-phenylmaleimides (e.g., compounds 17–28) with varying para-substituted halogens (F, Cl, Br, I) and their MGL inhibition profiles. Although these derivatives have a different core structure (maleimide vs. pyridine carboxamide), key trends are observed:

- Halogen Size vs. Activity : Inhibitory potency (IC₅₀) against MGL showed minimal dependence on halogen size. For example:

- Substituent Position : Para-substituted halogens (e.g., 4-F, 4-Cl) generally exhibited stronger inhibition than ortho/meta analogues, suggesting the para position optimizes target engagement.

These findings imply that the target compound’s para-fluoro group could enhance binding affinity compared to ortho-substituted analogues, though scaffold differences (carboxamide vs. maleimide) limit direct extrapolation .

Data Table: Comparative Analysis of Analogues

Key Research Findings and Implications

Halogen Position Over Size : Para-substituted halogens (e.g., 4-F, 4-I) in maleimides showed stronger MGL inhibition than smaller halogens at other positions, suggesting the target compound’s para-fluoro group may optimize activity .

Scaffold Dependency : While halogen effects are consistent across maleimides, the pyridine carboxamide core of the target compound may confer distinct physicochemical properties (e.g., solubility, metabolic stability) compared to maleimides.

Structural Trade-offs : BK59151’s ortho-chloro substituent could reduce steric accessibility compared to the target compound’s para-fluoro group, though empirical validation is needed.

Biological Activity

N-(4-fluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydropyridine core, which is known for its diverse biological activities. Its structure includes:

- Fluorophenyl group : Enhances lipophilicity and bioactivity.

- Methoxy group : May contribute to the modulation of receptor interactions.

- Carboxamide functional group : Often associated with increased solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- Mechanism : The compound induces apoptosis in cancer cells through both extrinsic and intrinsic pathways, as evidenced by its ability to activate caspases and alter mitochondrial membrane potential .

- Case Study : In vitro tests demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in various cancer cell lines, including HeLa and MCF-7 cells .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects:

- Mechanism : It inhibits the release of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory responses .

- Research Findings : In animal models of inflammation, administration of the compound significantly reduced symptoms associated with conditions like asthma and rheumatoid arthritis .

Neuroprotective Properties

Emerging research suggests neuroprotective potential:

- Mechanism : The compound appears to protect neuronal cells from oxidative stress-induced damage by modulating signaling pathways involved in cell survival .

- Case Study : In models of cerebral ischemia, the compound improved outcomes by reducing infarct size and enhancing neurological function post-reperfusion injury .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized as follows:

| Parameter | Value |

|---|---|

| Solubility | High |

| Bioavailability | Moderate |

| Half-life | 3–5 hours |

| Metabolism | Hepatic |

Q & A

What are the common synthetic routes for N-(4-fluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, and how can reaction yields be optimized?

Level: Basic

Methodological Answer:

Synthesis typically involves multi-step condensation reactions, starting with pyridine ring formation followed by fluorophenyl and methoxy group substitutions. Key steps include:

- Ring Closure: Cyclization of precursor amines or carbonyl intermediates under acidic/basic conditions.

- Substitution Reactions: Nucleophilic aromatic substitution for fluorophenyl group introduction.

- Yield Optimization: Use Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, catalyst concentration, solvent polarity). For example, a study using DOE reduced experimental iterations by 40% while identifying optimal conditions (e.g., 80°C, 0.1M catalyst) . Computational reaction path searches (e.g., quantum chemical calculations) can further refine conditions by predicting transition states .

How can spectroscopic techniques confirm the structural integrity of this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy:

- 1H NMR: Verify methoxy (-OCH3) singlet at ~3.8 ppm and fluorophenyl aromatic protons (split due to para-fluorine).

- 13C NMR: Confirm carbonyl (C=O) at ~165–175 ppm and fluorophenyl carbons (JC-F coupling).

- IR Spectroscopy: Identify carbonyl stretches (~1680–1720 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹).

- Mass Spectrometry (HRMS): Match molecular ion peak to theoretical mass (e.g., C14H13FN2O3: 292.09 g/mol ± 0.001). Pharmacopeial standards emphasize rigorous validation of spectral assignments .

What advanced computational methods predict the biological activity of this compound?

Level: Advanced

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases). The fluorophenyl group’s electronegativity may enhance binding affinity via halogen bonds .

- Molecular Dynamics (MD) Simulations: Assess stability of ligand-receptor complexes over nanosecond timescales. Parameters like RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) validate predictions .

- QSAR Modeling: Corrogate substituent effects (e.g., methoxy vs. ethoxy) on bioactivity using descriptors like logP and HOMO-LUMO gaps .

How should researchers resolve contradictory data in biological activity assays?

Level: Advanced

Methodological Answer:

- Statistical Analysis: Apply ANOVA or Tukey’s HSD test to identify outliers. For example, IC50 variability may arise from assay plate edge effects or solvent evaporation .

- Dose-Response Replication: Repeat assays in triplicate under controlled humidity/temperature.

- Orthogonal Assays: Cross-validate using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding kinetics .

- Meta-Analysis: Compare results with structurally analogous compounds (e.g., pyrimidine derivatives with fluorophenyl groups) to identify trends .

What methodologies elucidate metabolic pathways in in vitro models?

Level: Advanced

Methodological Answer:

- LC-MS/MS Profiling: Incubate the compound with liver microsomes (e.g., human CYP450 isoforms). Detect metabolites via fragmentation patterns (e.g., demethylation or hydroxylation products).

- Isotope Labeling: Use 13C-methoxy groups to track metabolic cleavage sites .

- Computational Prediction: Tools like Meteor (Lhasa Ltd.) simulate phase I/II metabolism, prioritizing lab validation for high-probability pathways .

How can X-ray crystallography resolve molecular conformation ambiguities?

Level: Advanced

Methodological Answer:

- Crystal Growth: Optimize solvent systems (e.g., DMSO/water) via vapor diffusion. Fluorophenyl derivatives often form π-π stacked crystals suitable for diffraction .

- Data Collection: Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution (<1.0 Å) structures.

- Hydrogen Bond Analysis: Identify stabilizing interactions (e.g., N-H⋯O=C) that influence conformation. For example, intramolecular H-bonds in pyridine derivatives reduce torsional flexibility .

What are key considerations in stability studies under varying pH/temperature?

Level: Advanced

Methodological Answer:

- DOE Framework: Test factors like pH (2–12), temperature (25–60°C), and ionic strength using a factorial design .

- Degradation Kinetics: Monitor via HPLC at intervals (0, 7, 14 days). Calculate t1/2 (half-life) using first-order kinetics.

- Forced Degradation: Expose to UV light or oxidizing agents (H2O2) to identify photolytic/oxidative liabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.